Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[4,3-e]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have diverse biomedical applications and are used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the structural features, synthesis, and biological evaluations of this compound, drawing from diverse research findings.
Structural Features
The compound contains several notable structural components:
- Thiazole Ring : Known for its antimicrobial and antifungal properties.
- Pyrazolo[4,3-e]pyridine Moiety : Associated with anti-inflammatory and anticancer activities.
- Ethyl Ester Functional Group : Enhances solubility and bioavailability.
The unique combination of these heterocycles suggests a potential for diverse biological activity, making it an interesting candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the pyrazolo[4,3-e]pyridine structure.
- Coupling with the ethyl ester group.
Each step is crucial for maintaining the integrity of the compound's biological activity.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis and arrest the cell cycle in cancer cells. They interact with key proteins involved in tumor progression and metastasis .
Antimicrobial Activity
The thiazole component contributes to notable antimicrobial properties:
- In Vitro Studies : Compounds derived from thiazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The activity is often linked to the interference with bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The pyrazolo[4,3-e]pyridine moiety has been associated with anti-inflammatory effects:
- Research Findings : Studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress within cells .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes their structural features and associated biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-(1-isopropyl... | Thiazole + Pyrazolo ring | Anticancer, Antimicrobial |
1-Methylthiazole Derivative | Contains thiazole ring | Antimicrobial |
Pyrazolo[3,4-d]pyrimidine | Similar pyrazole structure | Anti-cancer |
Thiazolopyridine | Combines thiazole and pyridine rings | Anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings. For example:
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)15-12-7-6-8-14(12)23-17-13(15)9-21-25(17)10(2)3/h9-10H,5-8H2,1-4H3,(H,22,24,26) |
InChI Key |
HAXKHHHCUOMHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C)C |
Origin of Product |
United States |
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